[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-amino-acetyl moiety on the pyrrolidine ring. Its structure positions it as a key intermediate in pharmaceutical synthesis, particularly for peptidomimetics or protease inhibitors. The tert-butyl group offers steric protection for the carbamate, while the amino-acetyl substituent provides nucleophilic reactivity for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMFGSUHDOVEN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C17H25N3O3
- Molecular Weight: 319.4 g/mol
- CAS Number: 1353995-19-3
The structure features a pyrrolidine ring, an amino-acetyl group, and a tert-butyl carbamate moiety, which contribute to its biological properties.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve:
- Induction of Apoptosis: In vitro studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. It has shown better apoptosis induction than traditional chemotherapeutics like bleomycin .
- Inhibition of Key Pathways: The compound may inhibit pathways associated with cancer progression, such as NF-κB signaling, which is crucial for inflammation-related carcinogenesis .
2. Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Cholinesterase Inhibition: Similar compounds with a piperidine structure have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function .
- Antioxidant Properties: Research indicates that derivatives of this compound may possess antioxidant capabilities, reducing oxidative stress in neuronal tissues .
3. Antimicrobial Activity
Preliminary findings suggest that the compound may exhibit antimicrobial properties:
- Inhibition of Bacterial Growth: Some piperidine derivatives have been shown to inhibit growth in strains of Mycobacterium tuberculosis and other pathogenic bacteria, indicating potential for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Other Compounds
| Compound Name | Anticancer Activity | Neuroprotective Activity | Antimicrobial Activity |
|---|---|---|---|
| [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | Yes | Yes | Potentially |
| EF24 (Piperidinone derivative) | Yes | Limited | No |
| Donepezil (AChE inhibitor) | No | Yes | No |
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester induced significant cytotoxicity compared to standard treatments. The study utilized flow cytometry to assess apoptosis levels and confirmed enhanced cell death rates at varying concentrations.
Case Study 2: Neuroprotective Mechanisms
In a model of Alzheimer’s disease, compounds similar to this pyrrolidine derivative were tested for their ability to inhibit AChE and BuChE. Results indicated that these compounds not only inhibited enzyme activity but also displayed neuroprotective effects against oxidative stress-induced neuronal damage.
Scientific Research Applications
The compound [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a significant molecule in medicinal chemistry and pharmacology. Its applications span various therapeutic areas, particularly in the development of drugs targeting neurological disorders and other conditions. This article explores its scientific research applications, supported by data tables and case studies.
Properties
This compound possesses unique structural features that contribute to its biological activity, including:
- Chiral center at the pyrrolidine ring.
- Presence of an amino-acetyl group that enhances binding affinity to biological targets.
Neurological Disorders
Recent studies indicate that compounds similar to [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exhibit potential as neuroprotective agents. They are being investigated for their ability to modulate neurotransmitter systems, particularly in the context of:
- Alzheimer's Disease : Research has shown that such compounds can inhibit acetylcholinesterase, potentially improving cognitive function in Alzheimer's models .
- Parkinson's Disease : The modulation of dopaminergic pathways has been noted, suggesting a role in alleviating symptoms associated with dopamine depletion .
Anticancer Research
The compound's structural analogs have been evaluated for anticancer properties. Studies demonstrate that these compounds can induce apoptosis in various cancer cell lines through:
- Inhibition of Pro-survival Pathways : By targeting specific signaling pathways involved in cell survival, these compounds can promote programmed cell death .
- Synergistic Effects with Chemotherapy : Combining these compounds with traditional chemotherapeutic agents has shown enhanced efficacy against resistant cancer types .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester suggest potential applications in treating infections caused by resistant strains of bacteria and fungi. The mechanism involves:
Table 1: Biological Activities of [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic Acid Tert-butyl Ester
Table 2: Case Studies Involving the Compound
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in the Acetyl Group
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4)
- Molecular Formula : C₁₄H₂₅ClN₂O₃
- Molecular Weight : 304.82 g/mol
- Key Differences: Replacing the amino group with chlorine alters reactivity. The chloro-acetyl group acts as a leaving group, enabling nucleophilic substitution reactions, whereas the amino-acetyl group in the target compound participates in amide bond formation or cross-coupling reactions .
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Molecular Formula : C₁₇H₂₆N₂O₃
- Molecular Weight : 306.4 g/mol
- Key Differences : The hydroxy-ethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The benzyl ester (vs. tert-butyl carbamate) offers orthogonal protection strategies in multi-step syntheses .
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1401666-89-4)
- Molecular Formula: Not explicitly stated, but inferred to include a branched 2-amino-3-methyl-butyryl group.
- The additional chiral center (S-configuration) may influence stereoselective interactions .
Variations in the Carbamate Substituent
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1353953-37-3)
Data Table: Structural and Functional Comparisons
*Inferred based on structural similarity.
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via cyclization of γ-amino alcohols or reductive amination of γ-keto acids. A pivotal study demonstrated that enantiomerically pure (R)-pyrrolidin-3-yl intermediates are obtained using chiral auxiliaries or enzymatic resolution . For example, L-proline derivatives serve as starting materials for stereochemical fidelity, with tert-butyl carbamate protection introduced early to prevent side reactions .
Key Reaction Conditions
-
Starting Material : (R)-1-Boc-3-pyrrolidinol (CAS: 392338-15-7)
-
Yield : >90% enantiomeric excess (ee) when using enzymatic resolution
Introduction of the Isopropyl-Carbamic Acid Tert-Butyl Ester Group
The isopropyl-carbamate moiety is installed via nucleophilic substitution or carbamate exchange. A representative method involves reacting (R)-pyrrolidin-3-amine with tert-butyl isopropylcarbamate in dichloromethane (DCM) using triethylamine (TEA) as a base .
Optimized Protocol
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (amine:carbamate) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield | 78–85% |
Side products like N-over-alkylation are mitigated by slow addition of the carbamate reagent.
Amino-Acetylation via Amide Coupling
The 2-amino-acetyl group is introduced using standard peptide coupling reagents. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in DCM facilitate this step .
Critical Observations
-
Activation : Pre-activation of the carboxylic acid (e.g., 2-((tert-butoxycarbonyl)amino)acetic acid) with PyBOP for 30 minutes improves coupling efficiency .
-
Steric Hindrance : The tertiary carbamate group on pyrrolidine necessitates extended reaction times (24–48 hours) for complete conversion .
-
Deprotection : Final Boc removal employs trifluoroacetic acid (TFA) in DCM, achieving >95% deprotection yield .
One-Pot Tandem Synthesis
Recent advances utilize tandem N,O-acetalization and transcarbamoylation reactions to streamline synthesis. A 2022 study demonstrated that 2,2,3,3-tetramethoxybutane and L-isoserine derivatives form bicyclic intermediates, which undergo alkylation to yield α-quaternary β²,²-amino acids . Applied to this compound, the method achieves:
Performance Metrics
-
Diastereoselectivity : 63:37 dr (improved to 98:2 via chromatography)
-
Key Reagent : Ruthenium tetraoxide (RuO₄) for sulfamidate formation
Industrial-Scale Continuous Flow Synthesis
Microreactor systems enhance scalability and safety for hazardous intermediates (e.g., chloroacetyl chloride). A patented route employs:
Flow Reactor Parameters
| Stage | Conditions |
|---|---|
| Chloroacetylation | 0°C, residence time = 2 min |
| Carbamate Formation | 25°C, residence time = 10 min |
| Final Deprotection | TFA/DCM, residence time = 5 min |
This method reduces byproduct formation by 40% compared to batch processes .
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and stereochemical outcomes of each method:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stereoselective Cyclization | 90 | 99 | Moderate | High |
| Carbamate Exchange | 85 | 98 | High | Moderate |
| Amide Coupling | 78 | 97 | Low | Low |
| Tandem Synthesis | 60 | 99 | Moderate | High |
| Continuous Flow | 82 | 98 | High | Moderate |
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky tert-butyl groups slow reaction kinetics. Using excess coupling reagents (1.5–2 eq) and elevated temperatures (40–50°C) alleviates this .
-
Racemization Risk : Low-temperature (0–5°C) conditions during amide coupling preserve chiral integrity .
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Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound from N-alkylated byproducts .
Q & A
Q. What are the standard synthetic routes for [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by coupling with an amino-acetyl group. Key steps include:
- Activation of carboxylic acids using reagents like thionyl chloride to form acid chlorides, which react with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form tert-butyl esters .
- Coupling reactions using DMAP (4-dimethylaminopyridine) and Boc anhydride (Boc₂O) at 0°C to introduce the Boc group, ensuring regioselectivity .
- Purification via silica gel column chromatography to isolate the target compound .
Q. What characterization techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons) .
- Infrared Spectroscopy (IR): Confirms carbonyl stretches (e.g., Boc carbamate C=O at ~1680–1720 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Consult Safety Data Sheets (SDS) for hazard identification. While some analogs are classified as "no known hazard," general precautions include:
- Using fume hoods and PPE (gloves, lab coats) .
- Emergency protocols: Immediate consultation with a physician and providing SDS details during exposure .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
Q. How to resolve contradictions in spectroscopic data across synthesis batches?
Methodological Answer:
- Advanced NMR techniques: Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals from impurities or diastereomers .
- Reaction condition audits: Compare solvent purity, temperature gradients, and reagent stoichiometry across batches .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies enhance solubility without compromising bioactivity?
Methodological Answer:
- Functional group modifications: Introduce polar groups (e.g., hydroxyl, amine) to the pyrrolidine or acetyl moiety while retaining the Boc group for stability. Structural analogs like tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (CAS: 431058-52-5) demonstrate improved solubility via cyclopropyl additions .
- Co-solvent systems: Use DMSO-water mixtures for in vitro assays to maintain solubility .
Q. How to address low yields in pyrrolidine coupling steps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
